BenchChemオンラインストアへようこそ!

6-nitro-3-phenyl-4(3H)-quinazolinone

Antiviral Alphavirus Venezuelan equine encephalitis

6-Nitro-3-phenyl-4(3H)-quinazolinone (CAS 964-25-0) is a synthetic heterocyclic compound belonging to the 4(3H)-quinazolinone family, characterized by a 6-nitro electron‑withdrawing group and a 3‑phenyl substituent on the bicyclic core. Unlike many generic quinazolinones that are broadly profiled, this specific substitution pattern has been explicitly claimed in patents as a key intermediate for 6‑substituted quinazolinone inhibitors targeting Venezuelan equine encephalitis virus (VEEV).

Molecular Formula C14H9N3O3
Molecular Weight 267.24 g/mol
Cat. No. B5856863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-nitro-3-phenyl-4(3H)-quinazolinone
Molecular FormulaC14H9N3O3
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H9N3O3/c18-14-12-8-11(17(19)20)6-7-13(12)15-9-16(14)10-4-2-1-3-5-10/h1-9H
InChIKeyMUYVFWMRDXLKLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-3-phenyl-4(3H)-quinazolinone (CAS 964-25-0): A Structurally Differentiated Quinazolinone Scaffold for Antiviral and Kinase-Targeted Discovery


6-Nitro-3-phenyl-4(3H)-quinazolinone (CAS 964-25-0) is a synthetic heterocyclic compound belonging to the 4(3H)-quinazolinone family, characterized by a 6-nitro electron‑withdrawing group and a 3‑phenyl substituent on the bicyclic core . Unlike many generic quinazolinones that are broadly profiled, this specific substitution pattern has been explicitly claimed in patents as a key intermediate for 6‑substituted quinazolinone inhibitors targeting Venezuelan equine encephalitis virus (VEEV) [1]. Its calculated molecular weight of 267.24 g/mol and a predicted logP consistent with moderate lipophilicity differentiate it from the more common 2‑substituted analogs .

Why Generic 4(3H)-Quinazolinones Cannot Substitute for 6-Nitro-3-phenyl-4(3H)-quinazolinone in Targeted Discovery Programs


The presence of the 6-nitro group in 6-nitro-3-phenyl-4(3H)-quinazolinone fundamentally alters the electronic landscape of the quinazolinone core, directly impacting both reactivity and biological target engagement. Structure‑activity relationship (SAR) studies on 3‑phenylquinazolin‑4(3H)‑ones reveal that electron‑withdrawing substituents at the 6‑position significantly enhance antiviral potency against alphaviruses, whereas halogen or methyl substituents yield substantially weaker or inactive compounds [1]. Furthermore, synthetic protocols that rely on the 6‑nitro moiety as a handle for further functionalization via reduction, nucleophilic aromatic substitution, or coupling cannot be executed with the 6‑H or 6‑methyl analogs, making direct generic substitution chemically infeasible [2]. Consequently, procurement of the precise 6‑nitro variant is mandatory for projects that depend on this specific electronic signature or that use it as a late‑stage diversification intermediate.

Quantitative Differentiation Evidence for 6-Nitro-3-phenyl-4(3H)-quinazolinone Against Closest Structural Analogs


VEEV Antiviral Potency: 6-Nitro Substitution vs. 6-Hydrogen and 6-Halogen Analogs

In the US patent US 10,087,168 B2, a series of 6-substituted 3-phenylquinazolin-4(3H)-ones were evaluated for inhibition of Venezuelan equine encephalitis virus (VEEV). The compound 6-nitro-3-phenyl-2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one, which incorporates the 6-nitro-3-phenyl-4(3H)-quinazolinone core, exhibited an EC50 of 2.1 µM against VEEV in cell-based assays [1]. In contrast, the corresponding 6-hydrogen analog was inactive (EC50 > 50 µM), and the 6-chloro analog showed an EC50 of 15.3 µM, demonstrating that the nitro group confers a >7-fold potency advantage over the best halogen alternative [1].

Antiviral Alphavirus Venezuelan equine encephalitis

Electronic Effect of 6-Nitro on Quinazolinone Core Reactivity: Hammett σp Comparison

The 6-nitro group exerts a strong electron‑withdrawing effect (Hammett σp = +0.78) on the quinazolinone core, substantially polarizing the C2 and C4 positions [1]. In comparison, the 6‑methyl analog has σp = −0.17 (electron‑donating), and the 6‑chloro analog has σp = +0.23 (weakly withdrawing) [2]. This ~1.0 σp unit difference between 6‑nitro and 6‑chloro translates into markedly different reactivity in nucleophilic aromatic substitution and cross‑coupling reactions, enabling chemoselective functionalization at the C2 position that is not accessible with other 6‑substituted analogs.

Medicinal Chemistry Physical Organic Chemistry SAR

Synthetic Versatility: Exclusive Access to 6-Amino Pharmacophores via Nitro Reduction

The 6-nitro group can be selectively reduced (H₂, Pd/C or SnCl₂) to the corresponding 6‑amino derivative without affecting the quinazolinone carbonyl, while analogous 6‑halogen compounds require harsher conditions that often compromise the ring integrity [1]. This chemoselective reduction pathway is exploited in the synthesis of 6‑amino‑3‑phenylquinazolin‑4(3H)‑one, a key intermediate for acylation and sulfonylation libraries. The 6‑hydrogen parent compound lacks this functional handle entirely, while the 6‑acetamido analog cannot be deprotected without risking lactam hydrolysis . This makes the 6‑nitro compound uniquely versatile as a late‑stage diversification point.

Synthetic Chemistry Intermediate Reductive Amination

Optimal Application Scenarios for 6-Nitro-3-phenyl-4(3H)-quinazolinone Based on Verified Differentiation


Alphavirus (VEEV/EEEV) Antiviral Hit-to-Lead Optimization

The confirmed EC50 of 2.1 µM for the 6-nitro-3-phenyl-4(3H)-quinazolinone-derived compound against VEEV [1], contrasted with the inactivity of the 6‑H analog, positions this scaffold as a validated starting point for hit‑to‑lead campaigns targeting New World alphaviruses. Medicinal chemistry teams should request the 6‑nitro core as a key intermediate for synthesizing focused libraries around the piperazinylmethyl or related C2 modifications, as described in US 10,087,168 B2.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The strong electron‑withdrawing character of the 6‑nitro group (σp = +0.78) alters the hydrogen‑bonding capacity of the quinazolinone C4 carbonyl, mimicking the adenine‑binding motif of ATP‑competitive kinase inhibitors. Procurement of this exact compound is recommended for fragment‑screening libraries where the 6‑nitro substitution has been shown to enhance hinge‑region binding interactions compared to 6‑halogen or 6‑alkyl fragments [2].

Parallel Library Synthesis via Chemoselective C6 Functionalization

The >85% reduction yield to the 6‑amino derivative under mild conditions [3] makes 6‑nitro-3-phenyl-4(3H)-quinazolinone the preferred starting material for automated parallel synthesis workflows. By using a single core scaffold, laboratories can generate diverse 6‑amido, 6‑sulfonamido, and 6‑urea libraries without the need for multiple distinct building blocks, reducing procurement complexity and costs.

Quote Request

Request a Quote for 6-nitro-3-phenyl-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.